N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide
Description
N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide is a compound that belongs to the class of oxadiazole derivatives Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Properties
IUPAC Name |
N-[1-(1,2,4-oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-12(17)15-11(13-14-9-18-16-13)8-10-6-4-3-5-7-10/h2-7,9,11H,1,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMBWVKVFAJWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC(CC1=CC=CC=C1)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a nematicidal agent, exhibiting activity against plant-parasitic nematodes.
Agriculture: The compound is used as a template for developing new nematicides to control nematode diseases in crops.
Materials Science: Oxadiazole derivatives are used in the development of energetic materials and polymers due to their stability and unique chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase (SDH), an enzyme involved in the mitochondrial electron transport chain . This inhibition affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids, leading to nematicidal activity .
Comparison with Similar Compounds
N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide can be compared with other oxadiazole derivatives such as:
3-(4-Chlorophenyl)-5-(((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: This compound also exhibits significant biological activity and is used in drug discovery.
Methylenebis(1,2,4-oxadiazole-3-yl): This compound is used in the development of energetic materials due to its high stability and energy content.
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